(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine
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Overview
Description
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CX614 and is a derivative of the well-known compound aniracetam. CX614 is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
CX614 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. CX614 binds to a specific site on the receptor and enhances the response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CX614 has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, leading to increased synaptic transmission and plasticity. CX614 has been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using CX614 in lab experiments is its ability to enhance synaptic plasticity and improve cognitive function. However, one limitation is that it can be difficult to obtain pure CX614, and the synthesis method can be complex and time-consuming.
Future Directions
There are several future directions for research on CX614. One area of interest is its potential use in treating drug addiction and depression. Another area of interest is its potential use in enhancing cognitive function in healthy individuals and in treating cognitive impairments in neurological disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of CX614.
Synthesis Methods
The synthesis of CX614 involves the reaction of aniracetam with cyclohexenylmethyl bromide and N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or dimethylformamide. The resulting product is purified using column chromatography to obtain pure CX614.
Scientific Research Applications
CX614 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, enhance memory consolidation, and increase synaptic plasticity in animal models. CX614 has also been studied for its potential use in treating drug addiction and depression.
properties
IUPAC Name |
N'-(cyclohex-3-en-1-ylmethyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-4-15(11-10-14(2)3)12-13-8-6-5-7-9-13/h5-6,13H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULUULBIDGUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1CCC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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